The synthesis of Saucerneol E can be approached through several methods:
1. Extraction from Natural Sources:
2. Synthetic Methods:
Technical Details:
The molecular structure of Saucerneol E is characterized by a complex arrangement of hydroxyl groups and methoxy substituents that contribute to its biological activity.
Structure Data:
Saucerneol E undergoes various chemical reactions that highlight its versatility in organic chemistry:
Reactions:
Technical Details:
These reactions are significant for developing derivatives with enhanced biological activities or improved pharmacokinetic properties.
The mechanism of action of Saucerneol E primarily revolves around its anti-inflammatory properties:
Saucerneol E exhibits several notable physical and chemical properties:
Physical Properties:
Chemical Properties:
Relevant Data:
Saucerneol E finds applications across various fields:
Saucerneol E is a sesquineolignan derivative biosynthesized in Saururus chinensis (Saururaceae) via phenylpropanoid metabolism. The pathway initiates with the shikimate-derived precursors p-coumaric acid and ferulic acid, which undergo enzymatic transformations to form monolignols, primarily coniferyl alcohol [1] [8]. Stereoselective oxidative coupling of coniferyl alcohol units, catalyzed by dirigent proteins (DIRs) and laccases, generates furofuran lignan intermediates like pinoresinol [2] [9]. Subsequent regiospecific hydroxylation, methylation, and cyclization reactions yield saucerneol E, characterized by its tetrahydrofuran ring and aromatic substitutions [4] [6]. Key modifications include cytochrome P450-mediated hydroxylation at C-7/C-7′ and O-methyltransferase (OMT)-driven methylation, which dictate the compound’s final stereochemistry [9].
Table 1: Key Precursors and Enzymes in Saucerneol E Biosynthesis
Precursor/Intermediate | Enzyme Class | Structural Modification | Product |
---|---|---|---|
Coniferyl alcohol | Laccase/DIR | Radical dimerization | Pinoresinol |
Pinoresinol | CYP450 | C-7/C-7′ hydroxylation | Hydroxylated intermediate |
Hydroxylated intermediate | O-Methyltransferase | Methylation | Saucerneol precursor |
Saucerneol precursor | Dehydrogenase | Cyclization | Saucerneol E |
Sesquineolignan synthases are multifunctional enzymes governing saucerneol E assembly. Pinoresinol-lariciresinol reductase (PLR) and dirigent proteins (DIRs) direct stereoselective coupling of coniferyl alcohol monomers, ensuring the formation of (8β,8′β)-linked furofuran cores [2] [9]. RNA-seq analyses of S. chinensis reveal upregulated PLR and DIR gene expression in rhizomes versus leaves, correlating with higher saucerneol accumulation in underground tissues [2] [4]. Additionally, phenylalanine ammonia-lyase (PAL) and cinnamate 4-hydroxylase (C4H) enhance precursor flux under elicitation (e.g., yeast polysaccharides), boosting saucerneol E yields by 1.5–2.5-fold [8]. These enzymes collectively regulate carbon allocation toward lignan biosynthesis, with PLR’s enantioselectivity critically determining saucerneol E’s chirality [9] [10].
Table 2: Key Enzymes in Saucerneol E Biosynthesis
Enzyme | Gene Family | Function | Tissue Specificity |
---|---|---|---|
Pinoresinol-lariciresinol reductase (PLR) | Reductase | Converts pinoresinol to lariciresinol | Rhizomes > Leaves |
Dirigent protein (DIR) | Oxidoreductase mediator | Guides stereoselective coupling | Vascular tissues |
O-Methyltransferase (OMT) | Methyltransferase | Methylates hydroxyl groups | All lignified tissues |
Cytochrome P450 (CYP) | Monooxygenase | Catalyzes aromatic hydroxylation | Epidermal cells |
Saucerneol E occurs predominantly in Asian Saururus chinensis, contrasting with its North American relative Saururus cernuus (lizard’s tail), which produces structurally distinct neolignans like sauruchinenols A–B [3] [7]. This divergence arises from lineage-specific gene expansions in phenylpropanoid pathways, confirmed via comparative transcriptomics [2]. Within S. chinensis, saucerneol E accumulates variably across tissues: highest in rhizomes (0.8–1.2 mg/g DW), moderate in stems, and trace levels in leaves [4] [8]. Environmental factors such as UV exposure and pathogen elicitors (e.g., yeast extract) induce defensive lignan synthesis, elevating saucerneol E concentrations by 40–60% in field-grown plants [8]. Phylogenetically, Saururus occupies a basal position in Piperales, suggesting sesquineolignans like saucerneol E represent chemotaxonomic markers for Saururaceae [3] [5].
Table 3: Distribution of Saucerneol E in Saururaceae
Species | Tissue | Saucerneol E Concentration | Environmental Influences |
---|---|---|---|
Saururus chinensis | Rhizomes | 0.8–1.2 mg/g DW | Elicitors increase yield 40–60% |
Saururus chinensis | Stems | 0.3–0.6 mg/g DW | Moderate UV response |
Saururus chinensis | Leaves | Trace amounts | Low induction |
Saururus cernuus | Not detected | – | – |
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